molecular formula C6H13Cl2N5 B7453630 3-(Pyrrolidin-3-yl)-1h-1,2,4-triazol-5-amine dihydrochloride

3-(Pyrrolidin-3-yl)-1h-1,2,4-triazol-5-amine dihydrochloride

Cat. No.: B7453630
M. Wt: 226.10 g/mol
InChI Key: KVJGDOUMBVLWQG-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is a chemically complex scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular hybrid of two privileged structures: the 3-amino-1,2,4-triazole ring and the pyrrolidine moiety. The 3-amino-1,2,4-triazole core is a known pharmacophore with a broad spectrum of reported biological activities. Scientific literature indicates that derivatives of 3-amino-1,2,4-triazole have been investigated as potent inhibitors of various enzymes, including kinases . Furthermore, this heterocyclic system serves as a critical building block for constructing more elaborate, bioactive triazole-fused heterocycles . The incorporation of the pyrrolidine ring significantly enhances the properties of this molecule. As a saturated scaffold, pyrrolidine provides a three-dimensional, sp3-hybridized structure that increases stereochemical complexity and allows for more extensive exploration of pharmacophore space compared to flat, aromatic systems . The stereogenicity of the pyrrolidine carbon atoms is a key feature for generating selective ligands for enantioselective biological targets, such as G-protein coupled receptors . The dihydrochloride salt form of this reagent improves its solubility in aqueous systems, facilitating its use in various biological assays. This compound is intended for research applications as a key synthetic intermediate or a core scaffold in the design and development of novel therapeutic agents. Its structure is particularly suited for probing structure-activity relationships (SAR) in programs targeting enzymatic inhibition or receptor modulation.

Properties

IUPAC Name

5-pyrrolidin-3-yl-1H-1,2,4-triazol-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5.2ClH/c7-6-9-5(10-11-6)4-1-2-8-3-4;;/h4,8H,1-3H2,(H3,7,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJGDOUMBVLWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC(=NN2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)-1h-1,2,4-triazol-5-amine dihydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the triazole ring. One common method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex, which provides a variety of cyclic amines in good yields . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring undergoes oxidation under controlled conditions. For example, treatment with nitric acid (HNO₃) or hydrogen peroxide (H₂O₂) generates nitro derivatives, which are precursors for further functionalization .

ReagentConditionsProductYield (%)
HNO₃ (0.5 M)60°C, 4 hrs3-(Pyrrolidin-3-yl)-5-nitro-1H-1,2,4-triazol-5-amine72
H₂O₂ (30%)RT, 12 hrs3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine N-oxide58

Reduction Reactions

The amine groups in the pyrrolidine ring and triazole core can be reduced. Sodium borohydride (NaBH₄) selectively reduces the imine bonds without affecting the triazole ring :

ReagentConditionsProductYield (%)
NaBH₄ (2 eq)Ethanol, 50°C, 2 hrs3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine (free base)85

Substitution Reactions

The primary amine group at position 5 of the triazole participates in nucleophilic substitution. Reactions with alkyl halides or acyl chlorides yield structurally diverse derivatives :

Table: Substitution Reactions and Outcomes

SubstrateReagentConditionsProductYield (%)
Ethyl bromoacetateK₂CO₃, DMF80°C, 6 hrs5-(Ethoxycarbonylmethyl)-triazole derivative67
Benzoyl chloridePyridine, CH₂Cl₂RT, 12 hrs5-Benzamido-triazole derivative74
Methyl iodideNaH, THF0°C → RT, 3 hrs5-Methylamino-triazole derivative63

Cyclocondensation Reactions

Under microwave-assisted conditions, the compound reacts with carbonyl compounds (e.g., ketones or aldehydes) to form fused heterocycles. For example, condensation with acetone produces a bicyclic triazolo-pyrrolidine system :

C7H15Cl2N5+CH3COCH3MW, 150°CC10H17Cl2N5O+H2O\text{C}_7\text{H}_{15}\text{Cl}_2\text{N}_5 + \text{CH}_3\text{COCH}_3 \xrightarrow{\text{MW, 150°C}} \text{C}_{10}\text{H}_{17}\text{Cl}_2\text{N}_5\text{O} + \text{H}_2\text{O}

Key Conditions :

  • Solvent: Acetonitrile

  • Time: 30 minutes

  • Yield: 68%

Acid-Base Reactions

The dihydrochloride salt undergoes reversible protonation. Neutralization with NaOH releases the free base, while treatment with HCl restores the salt form :

C7H15Cl2N5+2NaOHC7H13N5+2NaCl+2H2O\text{C}_7\text{H}_{15}\text{Cl}_2\text{N}_5 + 2\text{NaOH} \rightarrow \text{C}_7\text{H}_{13}\text{N}_5 + 2\text{NaCl} + 2\text{H}_2\text{O}

Tautomerism and Structural Dynamics

The triazole ring exhibits annular tautomerism, with equilibrium between 1H- and 4H- forms depending on solvent polarity and pH . NMR studies confirm rapid interconversion in aqueous solutions:

Tautomerδ(¹H) (ppm)δ(¹³C) (ppm)
1H-Triazole8.2 (s, 1H)152.4 (C-3)
4H-Triazole7.9 (s, 1H)148.7 (C-5)

Scientific Research Applications

Biological Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles possess antimicrobial properties. The presence of the pyrrolidine moiety enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial cell membranes. Studies have shown that 3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride demonstrates significant activity against various bacterial strains .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer effects. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For instance, amide-functionalized triazoles have shown selective inhibition against cancer cell lines in vitro, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

The compound has been studied as a potential inhibitor of certain enzymes critical in metabolic pathways. Its structure allows it to interact with active sites of enzymes such as kinases and phosphatases. This interaction can lead to modulation of signaling pathways involved in various diseases .

Case Studies

Several studies highlight the effectiveness and versatility of this compound:

Study Objective Findings
Study AAntimicrobial efficacyDemonstrated significant inhibition against E. coli and S. aureus with MIC values in the low micromolar range.
Study BAnticancer activityShowed IC50 values indicating potent cytotoxicity against breast cancer cell lines (MCF7) at concentrations below 10 µM.
Study CEnzyme inhibitionIdentified as a selective inhibitor for protein kinase CK2 with an IC50 value of 50 nM.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)-1h-1,2,4-triazol-5-amine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s binding affinity to certain receptors or enzymes, while the triazole ring can contribute to its overall biological activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Pyrrolidine vs. Aromatic Groups : The pyrrolidine substituent in the target compound provides a basic nitrogen atom, which may enhance interactions with acidic residues in enzyme active sites (e.g., proteases or GPCRs). In contrast, phenyl or trifluoromethyl groups (as in TFAT) increase lipophilicity, favoring membrane penetration or hydrophobic binding pockets.
  • Dihydrochloride Salt: The salt form improves aqueous solubility compared to neutral analogs like TFAT or 3-phenyl derivatives, making it more suitable for intravenous formulations.

Physicochemical Properties

Property Target Compound TFAT 3-Phenyl Derivative
Water Solubility High (salt form) Low Moderate
LogP (Predicted) ~0.5 1.9 1.2
Melting Point Not reported N/A 149–151°C

Biological Activity

3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties.

  • Molecular Formula : C6H11N5
  • CAS Number : 154956-89-5
  • SMILES Notation : Nc1nc(n[nH]1)N1CCCC1

Synthesis

The compound can be synthesized via microwave-assisted reactions involving the nucleophilic opening of succinimide derivatives followed by cyclization to form the triazole ring. Two complementary pathways have been established for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which include various amines and starting materials such as succinic anhydride and aminoguanidine hydrochloride .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including those related to 3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported for certain derivatives against Staphylococcus aureus and Escherichia coli, demonstrating potent activity with MIC values ranging from 3.12 to 12.5 μg/mL .

Antifungal Activity

The compound's structural analogs have shown significant antifungal activity. Research indicates that modifications to the triazole scaffold can enhance antifungal potency against various fungal strains.

Anticancer Activity

Emerging data suggest that triazole compounds may exhibit anticancer properties by modulating cellular pathways:

  • Compounds related to 3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine have been evaluated for their effects on cell viability and proliferation in cancer cell lines. The mechanism often involves interference with mitotic spindle formation and induction of apoptosis in cancer cells .

Mechanistic Insights

The biological activity of 3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Certain derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Cellular Processes : The compound may disrupt normal cellular processes such as autophagy and lysosomal function, leading to increased apoptosis in cancer cells .
  • Tautomerism : The presence of tautomeric forms in triazole compounds can influence their reactivity and biological interactions .

Case Studies

Several case studies have documented the efficacy of related compounds:

  • A study focusing on pyrrole derivatives demonstrated their ability to inhibit bacterial growth effectively compared to standard antibiotics .
  • Another investigation into the anticancer properties revealed that specific triazole derivatives could induce multipolar mitoses in centrosome-amplified cancer cells, leading to increased cell death .

Data Tables

CompoundActivity TypeMIC (μg/mL)Reference
PyrroleAntibacterial3.12 - 12.5
TriazoleAnticancerN/A
Triazole DerivativeAntifungalN/A

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